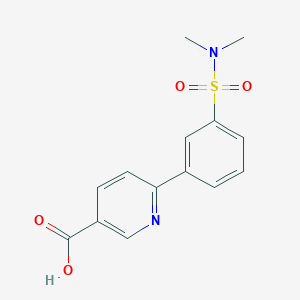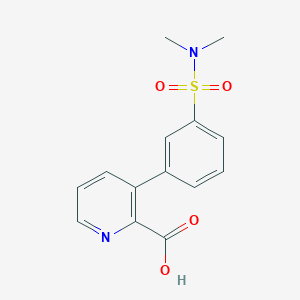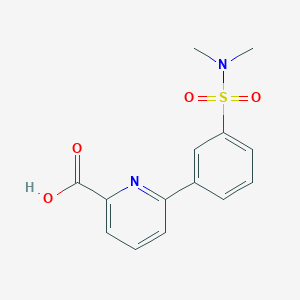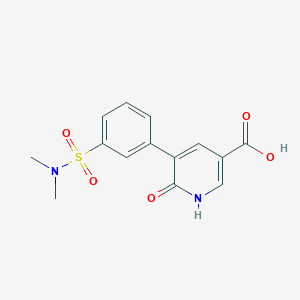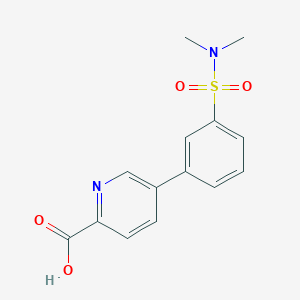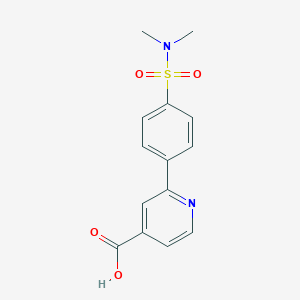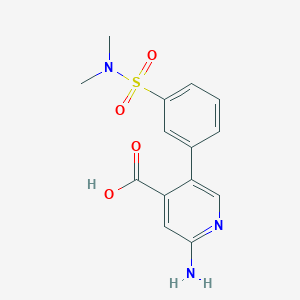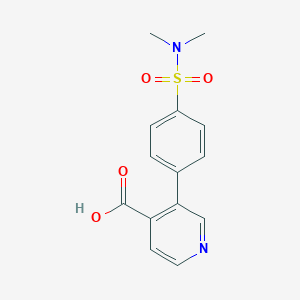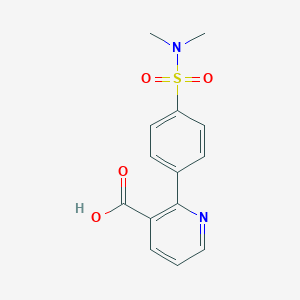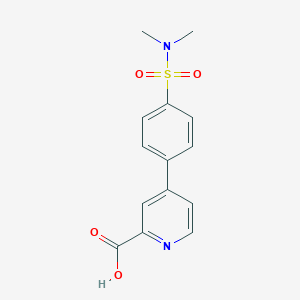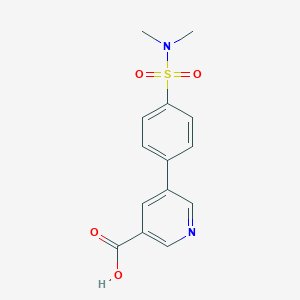
5-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, often abbreviated as 5-DNPA, is an organic compound with a wide range of applications in the fields of scientific research, medicine, and industry. It is a derivative of nicotinic acid and has been used in a variety of laboratory experiments due to its unique properties. The aim of
Applications De Recherche Scientifique
5-DNPA has a wide range of applications in the fields of scientific research and medicine. It has been used in the study of the effects of drugs on the body, as well as in the study of the biochemical and physiological processes involved in cell signaling and metabolism. Additionally, 5-DNPA has been used in the study of the effects of toxins on the body, as well as in the study of the effects of environmental pollutants on the body.
Mécanisme D'action
5-DNPA is an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 5-DNPA increases the levels of acetylcholine in the body, leading to increased nerve activity and improved cognitive function. 5-DNPA has also been shown to inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of the neurotransmitters serotonin and norepinephrine. By inhibiting this enzyme, 5-DNPA increases the levels of serotonin and norepinephrine in the body, leading to improved mood and cognitive function.
Biochemical and Physiological Effects
5-DNPA has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to increase the levels of acetylcholine and serotonin in the body, leading to improved cognitive function and mood. Additionally, 5-DNPA has been shown to reduce inflammation and oxidative stress, as well as to reduce the risk of certain diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-DNPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized using the method described above. Additionally, it is a potent inhibitor of acetylcholinesterase and monoamine oxidase, making it a useful tool for studying the effects of drugs and environmental toxins on the body. However, 5-DNPA has several limitations for use in laboratory experiments. It is a relatively unstable compound, and it can easily degrade in the presence of light and heat. Additionally, 5-DNPA has not been extensively studied, and its long-term effects on the body are not yet known.
Orientations Futures
There are several potential future directions for the use of 5-DNPA in scientific research and medicine. First, further research is needed to better understand the long-term effects of 5-DNPA on the body. Additionally, 5-DNPA could be used in the development of new drugs and treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, 5-DNPA could be used in the development of new methods for diagnosing and treating diseases related to oxidative stress and inflammation.
Méthodes De Synthèse
5-DNPA is synthesized from nicotinic acid, which is an organic compound found in plants and animals. The synthesis process begins with the reaction of nicotinic acid with dimethylsulfamoyl chloride in the presence of anhydrous pyridine. This reaction produces a dimethylsulfamoyl ester of nicotinic acid, which is then reacted with a base such as sodium hydroxide to form the desired 5-DNPA. This method is considered to be the most efficient and cost-effective way to synthesize 5-DNPA.
Propriétés
IUPAC Name |
5-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-5-3-10(4-6-13)11-7-12(14(17)18)9-15-8-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRYYSHKDDGCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

